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Compound of Interest

Compound Name: Jatrophane 5

Cat. No.: B1151702 Get Quote

Jatrophane diterpenes are a class of natural products characterized by a distinctive 5/12

bicyclic pentadecane skeleton.[1][2] Found predominantly in the Euphorbiaceae family, these

compounds exhibit significant structural diversity due to various oxygenated substituents and

complex stereochemistry.[1][3] Many jatrophane diterpenes have demonstrated a range of

potent biological activities, including cytotoxicity and the modulation of multidrug resistance

(MDR), making them of considerable interest in pharmaceutical research.[4][5][6]

The structural elucidation of these complex molecules relies heavily on modern nuclear

magnetic resonance (NMR) spectroscopy. The flexibility of the 12-membered ring and the

density of stereocenters make the complete assignment of ¹H and ¹³C NMR spectra a

challenging but essential task, often requiring a suite of 1D and 2D NMR experiments.[2][7]

This guide provides a comprehensive overview of the NMR spectroscopy of a representative

jatrophane, detailing its spectral data, the experimental protocols used for its characterization,

and key workflows in its analysis.

NMR Data Presentation: Representative Jatrophane
5
The following tables summarize the ¹H and ¹³C NMR spectral data for a representative

jatrophane structure, referred to here as Jatrophane 5. The data are compiled based on

characteristic values reported for numerous jatrophane polyesters isolated from Euphorbia

species.[1][8][9] The spectra are recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.[10]

Table 1: ¹H NMR Data for Jatrophane 5 (600 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz) Assignment

1 2.60, 2.45 m, m CH₂

3 5.85 t 3.5 CH

4 3.10 m CH

5 5.75 d 10.2 CH

7 5.25 d 3.0 CH

8 5.60 dd 10.0, 3.0 CH

9 5.90 d 10.0 CH

11 5.65 d 16.2 CH

12 5.63 d 16.2 CH

13 3.55 m CH

14 5.30 d 4.0 CH

15 4.28 s OH

17a 5.20 s CH₂

17b 4.85 s CH₂

18 1.25 s CH₃

19 1.23 s CH₃

20 1.10 d 6.5 CH₃

OAc 2.15, 2.05, 1.98 s 3 x CH₃

Bz (ortho) 8.10 d 7.9 2 x CH

Bz (meta) 7.45 t 7.6 2 x CH

Bz (para) 7.55 t 7.3 CH

Table 2: ¹³C NMR Data for Jatrophane 5 (150 MHz, CDCl₃)
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Position δC (ppm) Assignment

1 40.5 CH₂

2 45.2 C

3 78.5 CH

4 50.1 CH

5 75.8 CH

6 142.5 C

7 74.2 CH

8 72.9 CH

9 80.3 CH

10 38.6 C

11 135.5 CH

12 134.0 CH

13 41.8 CH

14 76.7 CH

15 85.1 C

16 28.9 CH₃

17 115.0 CH₂

18 25.5 CH₃

19 18.2 CH₃

20 16.5 CH₃

OAc (C=O) 170.5, 170.1, 169.5 C

OAc (CH₃) 21.2, 21.0, 20.8 CH₃

Bz (C=O) 166.0 C
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Bz (C-1') 129.8 C

Bz (C-2',6') 130.0 CH

Bz (C-3',5') 128.6 CH

Bz (C-4') 134.1 CH

Experimental Protocols
The structural elucidation of jatrophane diterpenes requires a systematic application of various

NMR experiments.[3][8]

Sample Preparation
A sample of the purified jatrophane diterpene (typically 1-5 mg) is dissolved in approximately

0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal

standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Spectroscopy
¹H NMR: Proton NMR spectra are acquired to determine chemical shifts, multiplicities

(singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.

¹³C NMR: Carbon NMR spectra, often acquired with proton decoupling, provide the chemical

shifts for each carbon atom in the molecule. A Distortionless Enhancement by Polarization

Transfer (DEPT-135) experiment is typically run to differentiate between CH, CH₂, and CH₃

groups.

2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the carbon skeleton and the

relative stereochemistry.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-

coupled to each other, typically those on adjacent carbons. It is used to establish proton-

proton connectivity networks within the molecule.[8]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with the signal of the carbon atom it is directly attached to. It allows for the

unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It

is fundamental for connecting different structural fragments, particularly across quaternary

carbons and ester linkages.[11]

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that

are close to each other in space, regardless of whether they are connected through bonds. It

is the primary tool for determining the relative stereochemistry and conformation of the

molecule.[3]

Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes and relationships involved in the study of

jatrophane diterpenes.
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Caption: Workflow for Jatrophane Isolation and Structure Elucidation.
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Caption: Logical Flow of 2D NMR Data in Structure Elucidation.
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Caption: Mechanism of P-glycoprotein (MDR) Inhibition by Jatrophanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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